Cortistatin14

説明

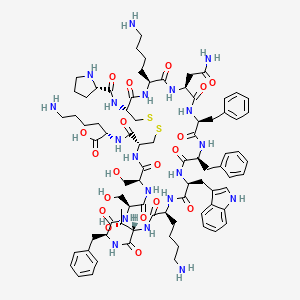

Cortistatin14 (CST-14) is a cyclic neuropeptide that has structural similarity to somatostatin-14 . It can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor to exert its biological activities . It is mainly expressed in the cortex and hippocampus .

Synthesis Analysis

CST-14 was synthesized by a standard Fmoc-based solid-phase synthetic method, and the obtained crude peptides were purified to homogeneity with preparative HPLC . The synthesis of cortistatins involves the construction of key building blocks, with Cortistatin A being a primary target due to its superior biological properties .Molecular Structure Analysis

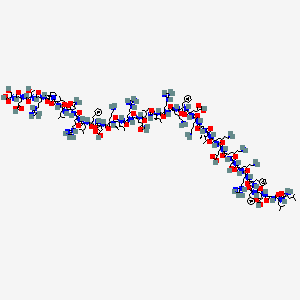

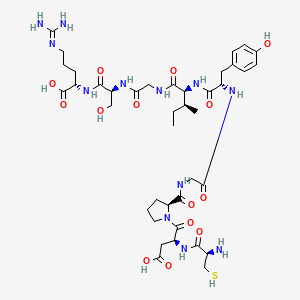

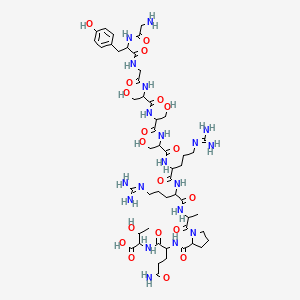

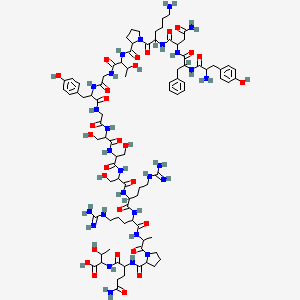

CST-14 has a molecular weight of 1720.03 and its empirical formula is C81H114N20O18S2 . It has a sequence of Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys with a disulfide bridge between Cys2 and Cys13 .Physical And Chemical Properties Analysis

CST-14 is a solid substance . It has a solubility of 100 mg/mL in water . It should be stored at -20°C in a dry, sealed environment .科学的研究の応用

Antidepressant Effects

CST-14 has been found to induce antidepressant-like effects in mice . It mediates the ghrelin and GABA A receptor signaling pathway . CST-14 and BDNF mRNA are decreased in the hippocampus and cortex once mice are exposed to stress . Intracerebroventricular (i.c.v.) or intranasal administration of CST-14 produces rapid antidepressant effects . These antidepressant effects of CST-14 were only related to the ghrelin and GABA A system .

Neuroprotective Role in Sepsis-associated Encephalopathy

CST-14 has been proven to play a crucial role in sepsis . It exerts a neuroprotective effect against microglial activation, blood-brain barrier disruption, and cognitive impairment in sepsis-associated encephalopathy . It has been found to improve cognitive impairment in septic mice . In addition, CST-14 treatment decreased the levels of various inflammatory cytokines, including interleukin-1 β, interleukin-6, interferon- γ, and tumor necrosis factor- α in both the serum and brain of septic mice .

Role in Neuroimmune Dysregulation

Late treatment with CST-14 (24 hours after stroke) improved neurological score, induced smaller lesions, reduced/modulated glial response, astrocytic scar formation and BBB recovery, and decreased peripheral immune activity .

Role in Ghrelin and GABA A Receptor Signaling

CST-14 can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor to exert its biological activities . It co-exists with GABA within the cortex and hippocampus .

Role in Stress Response

CST-14 and BDNF mRNA are significantly decreased in the hippocampus and cortex after mice are exposed to stress .

Role in Blood-brain Barrier (BBB) Recovery

CST-14 has been observed to aid in the recovery of the BBB after a stroke .

作用機序

Target of Action

Cortistatin-14 (CST-14) is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . These receptors are its primary targets. CST-14 also co-exists with GABA within the cortex and hippocampus .

Mode of Action

CST-14 interacts with its targets (SSTRs and the ghrelin receptor) to exert its biological activities . It has been found to produce antidepressant-like effects in various rodent models of depression . This suggests that CST-14’s antidepressant effect is primarily mediated through the ghrelin receptor .

Biochemical Pathways

CST-14 affects the ghrelin and GABA A receptor signaling pathways . It has been found to decrease CST-14 mRNA and BDNF mRNA in the hippocampus and cortex when mice are exposed to stress .

Pharmacokinetics

It has been found that intracerebroventricular (icv) administration of CST-14 produces rapid antidepressant effects . Interestingly, intranasal administration of CST-14 led to reducing depressive-like behavior, and near-infrared fluorescent experiments showed the real-time in vivo bio-distribution in the brain after intranasal infusion of CST-14 .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,67+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRPLNQJNRBRNY-WYYADCIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H113N19O19S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583202 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1721.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cortistatin14 | |

CAS RN |

186901-48-4 | |

| Record name | PUBCHEM_16133803 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。